molecular formula C22H21N5O2S B2913061 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 893926-20-0

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2913061
CAS RN: 893926-20-0
M. Wt: 419.5
InChI Key: GFRLOVDKTULBNJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a nucleophilic substitution of various phenylcarbamoyl acetamides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 228 °C . It has a molecular weight of 410.5 g/mol .

Scientific Research Applications

Imaging Applications

One area of application for derivatives of the specified compound is in medical imaging, particularly through the synthesis of radioligands for positron emission tomography (PET). A study by Dollé et al. (2008) reports on the radiosynthesis of [18F]PBR111, a selective radioligand designed for imaging the translocator protein (18 kDa) with PET. This research highlights the utility of pyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, in developing diagnostic tools for neurological conditions (Dollé et al., 2008).

Antimicrobial Activity

Compounds related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide have been explored for their potential antimicrobial activities. Al-Sanea et al. (2020) synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and evaluated their in vitro cytotoxic activity against various cancer cell lines. This study showcases the compound's potential as a basis for developing new anticancer agents (Al-Sanea et al., 2020).

Synthesis and Evaluation of Derivatives

The synthesis of novel derivatives based on the core structure of the specified compound has been a significant area of research. Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their work contributes to the development of new compounds with potential pharmaceutical applications (Rahmouni et al., 2014).

Antitumor Activity

The exploration of antitumor properties is another critical application of these compounds. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating various biological activities, including potential antitumor effects. This research opens avenues for developing novel anticancer drugs based on the structural framework of the specified compound (Bondock et al., 2008).

Mechanism of Action

Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer activity. They have been found to inhibit EGFR and ErbB2 kinases, which are involved in cell proliferation and survival . This inhibition can lead to apoptosis, or programmed cell death .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-8-9-18(15(2)10-14)27-21-16(11-25-27)22(24-13-23-21)30-12-20(28)26-17-6-4-5-7-19(17)29-3/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLOVDKTULBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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